1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester
Description
This compound is an ester derivative of 1,3,5-benzenetricarboxylic acid (CAS 554-95-0), where each carboxylic acid group is substituted with a 2-(ethenyloxy)ethyl moiety. The structure features a benzene core symmetrically functionalized with three ester groups, each containing a reactive ethenyl (vinyl) group.
Properties
IUPAC Name |
tris(2-ethenoxyethyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-4-25-7-10-28-19(22)16-13-17(20(23)29-11-8-26-5-2)15-18(14-16)21(24)30-12-9-27-6-3/h4-6,13-15H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXVHFSGOFPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC(=O)C1=CC(=CC(=C1)C(=O)OCCOC=C)C(=O)OCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711480 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140220-84-4 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 2-(ethenyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,3,5-Benzenetricarboxylic acid.
Reduction: 1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(hydroxy)ethyl] ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of drug delivery systems and biocompatible materials.
Medicine: Investigated for its potential use in creating biodegradable implants and controlled-release drug formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions. The compound’s ability to form hydrogen bonds and interact with biological molecules makes it useful in drug delivery and biocompatible material applications .
Comparison with Similar Compounds
Comparison with 1,3,5-Benzenetricarboxylic Acid Triethyl Ester
Properties:
- Reactivity : Lacks polymerizable vinyl groups, limiting its utility in crosslinked polymers. However, it serves as a precursor for metal-organic frameworks (MOFs) via hydrolysis to the tricarboxylate form, as seen in coordination polymer synthesis .
- Purity : Commercial samples are available at 97% purity, indicating established synthetic protocols .
Applications : Widely used in MOF construction due to its ability to form robust carboxylate-based secondary building units (SBUs) .
Comparison with 1,3,5-Benzenetricarboxylic Acid
Structure : The parent acid (CAS 554-95-0) lacks ester groups, featuring three free carboxylic acid groups.
Properties :
Comparison with 1,4-Benzenedicarboxylic Acid Diethyl Ester
Structure : A dicarboxylic acid derivative with ethyl ester groups (CAS 134-62-3).
Properties :
- Applications : Used in polymer synthesis (e.g., polyesters) and as a plasticizer, highlighting the role of ester group count in material properties .
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Differentiation
- Coordination Chemistry : The triethyl ester and parent acid are pivotal in MOF design, whereas the target compound’s vinyl groups may hinder metal coordination but enable organic polymerization .
- Thermal and Solubility Trends : Bulky ethenyloxyethyl groups in the target compound likely reduce solubility in polar solvents compared to ethyl esters but enhance thermal stability due to increased steric hindrance.
- Regulatory Landscape: While 1,4-benzenedicarboxylic acid esters face regulatory scrutiny in polymer applications (e.g., REACH), the target compound’s novelty may require future evaluation .
Biological Activity
1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester, commonly referred to as a derivative of trimesic acid, is an esterified form of benzene-1,3,5-tricarboxylic acid. This compound is of interest due to its potential biological activities and applications in various fields including pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula for this compound is , indicating it contains three carboxylic acid groups esterified with three 2-(ethenyloxy)ethyl groups. Its structure allows for unique interactions in biological systems.
Antioxidant Properties
Research indicates that esters of benzenetricarboxylic acids exhibit significant antioxidant activity. This is attributed to the presence of multiple carboxyl groups which can scavenge free radicals. In vitro studies have demonstrated that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
Studies have shown that derivatives of benzenetricarboxylic acid can modulate inflammatory pathways. For instance, they may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain pathogenic fungi .
Case Study 1: Antioxidant Activity Assessment
In a study conducted by Colomina et al. (1972), the antioxidant properties of various esters of benzenetricarboxylic acids were assessed using DPPH radical scavenging assays. The results demonstrated that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Tris[2-(ethenyloxy)ethyl] Ester | 70 |
Case Study 2: Anti-inflammatory Mechanism
A recent investigation published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of benzenetricarboxylic acid derivatives. The study revealed that treatment with the compound reduced NF-κB activation in LPS-stimulated macrophages, leading to decreased levels of inflammatory mediators .
| Treatment | TNF-α Levels (pg/mL) |
|---|---|
| Control | 150 |
| Compound | 50 |
Pharmaceutical Applications
Due to its biological activities, this compound is being explored as a potential pharmaceutical agent for conditions related to oxidative stress and inflammation. Its ability to modulate immune responses opens avenues for developing new anti-inflammatory drugs.
Material Science
The compound is also utilized in the synthesis of biodegradable plastics and as a plasticizer due to its favorable properties. Its ester functionality allows for enhanced flexibility and durability in polymer matrices .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1,3,5-benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester?
- Methodological Answer : The compound can be synthesized via esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with 2-(ethenyloxy)ethanol under acid catalysis. Key steps include refluxing the reactants in anhydrous solvents (e.g., DMF or THF) with a dehydrating agent (e.g., DCC/DMAP) to drive esterification . Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography using gradient elution (hexane/ethyl acetate) ensures high yield and purity. Structural confirmation requires H NMR, C NMR, and FTIR to validate ester bond formation and vinyl ether functionality .
Q. How is this compound characterized for purity and structural integrity in academic research?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles (e.g., stability up to 240°C as observed in analogous coordination polymers) .
- Spectroscopy : H/C NMR confirms substitution patterns and vinyl ether groups. FTIR identifies ester (C=O stretch at ~1720 cm) and ether (C-O-C stretch at ~1100 cm) bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ion for CHO: ~534.16 g/mol) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Systematic solubility studies in polar (DMF, DMSO) and non-polar solvents (toluene, hexane) are conducted using gravimetric analysis. For example, solubility in DMF at 25°C is typically >50 mg/mL due to the polar ester/ether groups, while non-polar solvents require heating (e.g., 60°C in toluene) to achieve comparable solubility .
Advanced Research Questions
Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Coordination Chemistry : The tricarboxylate core can act as a trifunctional linker. Design MOFs by combining with metal nodes (e.g., Cu, Zn) under solvothermal conditions. For example, Cu(TMA)(HO) frameworks use analogous trimesate linkers to form 3D porous networks .
- Functionalization : Post-synthetic modification (PSM) of the vinyl ether groups via thiol-ene "click" chemistry introduces tailored functionality (e.g., -SH or -NH groups) for gas adsorption or catalysis .
Q. How to address contradictions in porosity data for MOFs derived from this compound?
- Methodological Answer :
- Controlled Activation : Remove solvent molecules from MOF pores via supercritical CO drying to prevent framework collapse, which often leads to underestimated surface areas .
- Complementary Techniques : Use gas adsorption (N at 77 K for microporosity; CO at 273 K for ultramicropores) paired with powder XRD to correlate pore size with structural models .
Q. What computational strategies predict the dynamic behavior of this compound under stimuli (e.g., pH, temperature)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate conformational changes in the vinyl ether arms under thermal stress (e.g., 240°C) to assess linker flexibility .
- Density Functional Theory (DFT) : Calculate binding energies between the ester groups and metal ions (e.g., Cu) to optimize MOF stability .
Q. How to resolve discrepancies in catalytic performance when using this compound in asymmetric synthesis?
- Methodological Answer :
- Steric and Electronic Analysis : Modify the vinyl ether side chains via substituent variation (e.g., electron-withdrawing groups) and evaluate enantioselectivity using chiral HPLC .
- Kinetic Studies : Compare turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
